5-Iodo-2-(1,2,4-triazol-1-yl)pyridine
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Overview
Description
5-Iodo-2-(1,2,4-triazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with an iodine atom and a 1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-(1,2,4-triazol-1-yl)pyridine typically involves the iodination of 2-(1,2,4-triazol-1-yl)pyridine. One common method is the reaction of 2-(1,2,4-triazol-1-yl)pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-(1,2,4-triazol-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: The triazole ring can engage in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-2-(1,2,4-triazol-1-yl)pyridine.
Scientific Research Applications
5-Iodo-2-(1,2,4-triazol-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of novel materials, including coordination polymers and metal-organic frameworks.
Biological Studies: It serves as a ligand in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-Iodo-2-(1,2,4-triazol-1-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can bind to specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Triazol-1-yl)pyridine: Lacks the iodine substitution but shares the triazole-pyridine framework.
5-Bromo-2-(1,2,4-triazol-1-yl)pyridine: Similar structure with a bromine atom instead of iodine.
5-Chloro-2-(1,2,4-triazol-1-yl)pyridine: Contains a chlorine atom in place of iodine.
Uniqueness
5-Iodo-2-(1,2,4-triazol-1-yl)pyridine is unique due to the presence of the iodine atom, which can enhance its reactivity and binding affinity in various chemical and biological contexts. The iodine substitution also influences the compound’s electronic properties, making it distinct from its bromine and chlorine analogs.
Properties
IUPAC Name |
5-iodo-2-(1,2,4-triazol-1-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN4/c8-6-1-2-7(10-3-6)12-5-9-4-11-12/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPJGRSMQFTQSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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